molecular formula C12H13ClN4O B14157947 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol CAS No. 27174-58-9

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol

Cat. No.: B14157947
CAS No.: 27174-58-9
M. Wt: 264.71 g/mol
InChI Key: PERVCOYWZSKBKG-UHFFFAOYSA-N
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Description

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its broad range of applications in scientific research make it a valuable compound in various fields .

Properties

CAS No.

27174-58-9

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-[2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol

InChI

InChI=1S/C12H13ClN4O/c13-11-10(14)12(17-7-16-11)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6,14H2,(H,15,16,17)

InChI Key

PERVCOYWZSKBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C(=NC=N2)Cl)N)O

solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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